beta-Methoxystyrene
Description
Significance of β-Methoxystyrene as a Substituted Styrene (B11656) Analogue in Advanced Synthetic Methodologies
The presence of the methoxy (B1213986) group in β-methoxystyrene significantly influences its reactivity compared to unsubstituted styrene. This electron-donating group can activate the double bond towards certain electrophilic additions and influence the regioselectivity and stereoselectivity of various reactions. This unique reactivity profile has made it a key substrate in the exploration and optimization of numerous advanced synthetic methods.
In modern organic synthesis, β-methoxystyrene serves as a precursor for the construction of complex molecular architectures. Its utility is demonstrated in a range of reactions, including cycloadditions, cross-coupling reactions, and polymerizations, allowing for the efficient synthesis of diverse chemical entities. The ability to fine-tune reaction conditions to control the outcome of transformations involving β-methoxystyrene highlights its importance in the development of sophisticated and selective synthetic strategies.
Historical Context of Research on β-Methoxystyrene Reactivity and Transformations
Early research on β-methoxystyrene primarily focused on its synthesis and basic reactivity. One of the classical methods for its preparation involves the elimination of methanol (B129727) from phenylacetaldehyde (B1677652) dimethyl acetal. sigmaaldrich.comorganic-chemistry.orggoogle.com This reaction can be catalyzed by either acid or base, or achieved through pyrolysis, providing a straightforward entry to the vinyl ether. The properties of phenylacetaldehyde dimethyl acetal, the precursor to β-methoxystyrene, are well-documented, with a boiling point of 219-221 °C at 754 mmHg and a density of 1.004 g/mL at 25 °C. sigmaaldrich.com
Another established route to β-methoxystyrene and its analogues is the Wittig reaction. udel.edubeilstein-journals.orgodinity.com This powerful olefination method involves the reaction of an aldehyde, in this case benzaldehyde (B42025), with a phosphorus ylide derived from a methoxymethylphosphonium salt. beilstein-journals.org This approach offers a high degree of control over the formation of the carbon-carbon double bond.
Early investigations into the reactivity of β-methoxystyrene laid the groundwork for its later use in more complex synthetic applications. These initial studies explored its behavior in fundamental organic reactions, providing valuable insights into its electronic and steric effects that continue to inform its use in contemporary research. A foundational reaction of β-methoxystyrene is its reduction in the presence of calcium in liquid ammonia (B1221849) to produce methyl phenethyl ether. odinity.com
Advanced Synthetic Applications of β-Methoxystyrene
The unique structural and electronic features of β-methoxystyrene have led to its application in a variety of advanced synthetic methodologies, including cycloaddition reactions, palladium-catalyzed cross-coupling reactions, and polymerization.
Cycloaddition Reactions
β-Methoxystyrene participates in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. nih.govlibretexts.orgbeilstein-journals.org In these [4+2] cycloaddition reactions, the stereochemistry of the resulting cycloadducts is of significant interest. The endo and exo selectivity of these reactions can be influenced by the nature of the dienophile and the reaction conditions. For instance, the reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has been shown to produce monofluorinated norbornenes in high yields, with the stereochemical outcome being a key focus of the study. beilstein-journals.org
| Diene | Dienophile | Product Type | Yield (%) | Reference |
| Cyclic 1,3-dienes | β-fluoro-β-nitrostyrenes | Monofluorinated norbornenes | up to 97 | beilstein-journals.org |
| exo-2-oxazolidinone dienes | Knoevenagel adducts | 3,5-diphenyltetrahydrobenzo[d]oxazol-2-one derivatives | Good | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions
β-Methoxystyrene and its derivatives are valuable partners in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, which are fundamental for the formation of carbon-carbon bonds. wikipedia.orgnih.govsctunisie.orgresearchgate.netorganic-chemistry.org
The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgnih.govsctunisie.orgorganic-chemistry.org While specific examples detailing the Heck reaction with β-methoxystyrene itself are not prevalent in readily available literature, the general mechanism involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov
The Suzuki reaction , which couples an organoboron compound with an organic halide, is another powerful application. nih.govnih.govyoutube.comrsc.orgprinceton.edu The development of methods for the Suzuki coupling of β-bromo-β-methoxystyrene with boronic acids would provide a direct route to highly substituted styrene derivatives. The reaction typically proceeds under basic conditions and is known for its high tolerance of various functional groups. nih.govnih.gov
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |
| Heck Coupling | Aryl Bromides | Styrene | Pd(OAc)2/Ligand | Substituted Stilbenes | Good | researchgate.net |
| Carbonylative Suzuki Coupling | Aryl Bromides | Arylboronic Acid Derivatives | Palladium Catalyst | Unsymmetrical Biaryl Ketones | Modest to Excellent | nih.gov |
Polymerization
The isomeric compound, p-methoxystyrene, has been the subject of studies in polymerization. For instance, palladium complexes have been used to catalyze the polymerization of p-methoxystyrene, demonstrating the influence of the methoxy substituent on the polymerization behavior of styrene derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-10-8-7-9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHJQRHPNQEPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-15-3 | |
| Record name | (2-Methoxyvinyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (2-methoxyethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Advanced Synthetic Methodologies for β Methoxystyrene and Its Functionalized Derivatives
Catalytic Approaches to β-Methoxystyrene Synthesis
Catalytic methods provide efficient and often scalable routes to β-methoxystyrene. These approaches leverage catalysts to facilitate transformations under milder conditions and with higher selectivity than stoichiometric reactions.
Hydrogenation-Dehydration Strategies for Alkene Formation
A fundamental two-step approach to forming the styrenyl double bond involves a sequence of hydrogenation and dehydration. This strategy typically begins with a suitable carbonyl precursor, such as an α-methoxy ketone.
The general pathway can be outlined as:
Hydrogenation: The carbonyl group of a precursor like α-methoxyacetophenone is reduced to a secondary alcohol. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd, Pt, Ni) is also a viable method.
Dehydration: The resulting 1-phenyl-2-methoxyethanol intermediate is then subjected to dehydration to eliminate a molecule of water and form the target alkene, β-methoxystyrene. This elimination is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), often with the application of heat.
Stereoselective Alkene Synthesis via Targeted Transformations
Controlling the geometry of the double bond to selectively form either the (E)- or (Z)-isomer of β-methoxystyrene is a critical aspect of its synthesis. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are cornerstone methodologies for this purpose. libretexts.org
The Wittig Reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. masterorganicchemistry.com To synthesize β-methoxystyrene, benzaldehyde (B42025) would be reacted with (methoxymethyl)triphenylphosphonium (B8745145) chloride in the presence of a strong base. The stereochemical outcome is highly dependent on the stability of the ylide. youtube.com
Z-Selectivity: Unstabilized or semi-stabilized ylides, typically prepared from alkylphosphonium salts lacking resonance-stabilizing groups, preferentially form a cis-oxaphosphetane intermediate under salt-free conditions, which rapidly decomposes to the (Z)-alkene. youtube.com
E-Selectivity: Stabilized ylides, which contain an electron-withdrawing group (like an ester or carbonyl) adjacent to the carbanion, are more stable. This allows for equilibration to a more thermodynamically stable trans-oxaphosphetane intermediate, leading predominantly to the (E)-alkene. youtube.com
The Horner-Wadsworth-Emmons (HWE) Reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with aldehydes. orgsyn.org
E-Selectivity: The standard HWE reaction almost exclusively produces the (E)-alkene. The mechanism proceeds through an intermediate that can equilibrate to the more stable anti-configuration, which then eliminates to give the trans- or (E)-product. wikipedia.orgnrochemistry.com
Z-Selectivity: The Still-Gennari modification of the HWE reaction allows for high Z-selectivity. This is achieved by using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF) at low temperatures. These conditions accelerate the elimination step, preventing equilibration and favoring the kinetic (Z)-product. youtube.com
Table 1: Comparison of Stereoselective Olefination Methods for β-Methoxystyrene Synthesis
| Feature | Wittig Reaction (Unstabilized Ylide) | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) | HWE (Still-Gennari Mod.) |
|---|---|---|---|---|
| Phosphorus Reagent | Phosphonium Salt | Phosphonium Salt w/ EWG | Phosphonate Ester | Phosphonate Ester w/ EWG |
| Typical Base | n-BuLi, NaH, NaNH₂ | K₂CO₃, NaOEt | NaH, NaOEt, DBU | KHMDS, NaHMDS |
| Primary Product | (Z)-Alkene | (E)-Alkene | (E)-Alkene | (Z)-Alkene |
| Key Advantage | Good Z-selectivity for simple ylides | Access to E-alkenes | Excellent E-selectivity, easier workup | Excellent Z-selectivity |
| Byproduct | Triphenylphosphine oxide | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester | Water-soluble phosphate ester |
Synthesis of Functionalized β-Methoxystyrene Derivatives
Preparation of o-Isocyano-β-methoxystyrene Derivatives
The synthesis of a specifically substituted derivative like o-isocyano-β-methoxystyrene is not commonly reported and requires a multi-step synthetic sequence. A plausible route can be designed using established organic transformations:
Olefination: The synthesis would begin with a Wittig or HWE reaction between o-nitrobenzaldehyde and a suitable methoxymethyl-phosphorus reagent to form o-nitro-β-methoxystyrene. Stereocontrol could be exerted at this stage based on the reaction choice.
Nitro Group Reduction: The nitro group of o-nitro-β-methoxystyrene would then be reduced to an amine. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl). This yields o-amino-β-methoxystyrene.
Formylation: The resulting aniline (B41778) derivative is then formylated to produce the corresponding formamide (B127407). This can be achieved by reaction with formic acid or a mixed anhydride (B1165640) of formic and acetic acid.
Dehydration: In the final step, the formamide is dehydrated to yield the target isocyanide, o-isocyano-β-methoxystyrene. Powerful dehydrating agents such as phosphorus oxychloride (POCl₃), tosyl chloride in pyridine, or Burgess reagent are effective for this transformation.
Synthesis of Substituted β-Methoxystyrene Oxides
β-Methoxystyrene oxides, also known as epoxides or oxiranes, are synthesized via the epoxidation of the carbon-carbon double bond. This reaction involves the addition of a single oxygen atom across the alkene.
A widely used and effective method is the reaction with a peroxyacid, most commonly m-chloroperoxybenzoic acid (mCPBA). youtube.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃). The mechanism is concerted, meaning all bonds are broken and formed in a single step. The geometry of the starting alkene is retained in the product; for example, (E)-β-methoxystyrene will yield the trans-epoxide, while the (Z)-isomer will yield the cis-epoxide. The presence of the methoxy (B1213986) group can influence the electron density of the double bond and thus its reactivity towards the electrophilic peroxyacid.
Formation of Aminometalated Intermediates
Aminometalation is a reaction where a metal amide adds across a C=C double bond. This process applied to β-methoxystyrene creates a versatile intermediate containing both a new carbon-nitrogen bond and a new carbon-metal bond.
The reaction can be performed using lithium or potassium amides, such as lithium piperidide or those generated from reacting an amine with an organolithium reagent. For styrenic systems, the nucleophilic amide adds to the β-carbon, and the metal coordinates to the α-carbon, stabilized by the adjacent phenyl ring. This results in an α-metalated phenethylamine (B48288) derivative. This organometallic intermediate is a powerful nucleophile and can be trapped by a wide range of electrophiles (e.g., alkyl halides, carbonyls, silyl (B83357) chlorides) to introduce a variety of functional groups at the α-position, making it a valuable transformation in synthetic chemistry.
Elucidation of Reaction Mechanisms in β Methoxystyrene Chemistry
Pathways of Radical Cation Reactivity with β-Methoxystyrene Analogues
The reactivity of β-methoxystyrene and its analogues can be significantly altered through the formation of radical cations. These transient species are generated via single-electron transfer (SET) from the neutral molecule and serve as pivotal intermediates in a variety of chemical transformations. rsc.org The formation of a "hole" in the π-system of the styrene (B11656) derivative initiates a cascade of reactions, most notably addition processes. rsc.org
The generation of a β-methoxystyrene radical cation is typically achieved through a single-electron transfer (SET) process. rsc.org This can be initiated by several methods, including chemical oxidation, photochemical sensitization, and electrochemical oxidation. scripps.edu For instance, visible-light photocatalysis can be used to excite a photocatalyst, which then oxidizes the styrene derivative to its corresponding radical cation. nih.gov One-electron oxidants, such as aminium radical cation salts or hypervalent iodine reagents, can also be employed to facilitate this transformation. rsc.org
Once formed, the radical cation is a highly reactive intermediate. A primary reaction pathway is its addition to a neutral alkene molecule. In the context of dimerization, the radical cation of a methoxystyrene molecule attacks a second, neutral methoxystyrene molecule. This step forms a dimeric radical cation, which is the key intermediate that precedes cyclization events. pkusz.edu.cn This process effectively transforms the electron-rich alkene into an electrophilic species, enabling reactions that are otherwise difficult to achieve. scripps.edu The subsequent steps in the reaction cascade are dictated by the stability of this dimeric intermediate and the reaction conditions.
The rates and outcomes of reactions involving β-methoxystyrene radical cations are highly dependent on both steric and electronic factors. The electronic nature of substituents on the aromatic ring and the styrene double bond plays a critical role.
Electronic Effects: Electron-donating groups, such as the methoxy (B1213986) group in β-methoxystyrene, stabilize the resulting radical cation, facilitating its formation. However, these groups can also influence the subsequent reaction pathways. For example, in iodonitrene-mediated reactions, electron-rich para-methoxy styrene fails to produce the corresponding aziridine, instead favoring the formation of nitrile byproducts. acs.org This is attributed to the stabilization of intermediates that lead to decomposition pathways. acs.org Conversely, styrenes with electron-withdrawing groups, like para-trifluoromethylstyrene, can successfully undergo aziridination under similar conditions, highlighting the profound impact of electronics on product distribution. acs.org
Steric Effects: Steric hindrance also governs the reactivity. The dimerization of styrene derivatives can be influenced by the substitution pattern on the alkene. For instance, the reaction between two different styrene molecules can proceed with high chemo- and regioselectivity based on their distinct steric and electronic properties. pkusz.edu.cn The presence of bulky groups can hinder the approach of the radical cation to another alkene, potentially slowing down the rate of addition or favoring alternative reaction pathways.
The following table summarizes the influence of substituents on the reactivity of styrene analogues in certain radical cation-mediated reactions.
| Styrene Derivative | Substituent Type | Observed Reactivity/Outcome |
| p-Methoxystyrene | Electron-Donating | Facilitates radical cation formation; can promote side reactions in certain contexts. acs.orgacs.org |
| p-Trifluoromethylstyrene | Electron-Withdrawing | Can favor desired reaction pathways by destabilizing decomposition intermediates. acs.org |
| α-Methylstyrene | Steric/Electronic | Participates in cross-cycloaddition with p-methoxystyrene with high selectivity. pkusz.edu.cn |
| trans-β-Methylstyrene | Steric | Shows different reactivity compared to its cis-isomer, explainable by nucleophilicity scales. acs.org |
Cycloaddition Mechanisms Involving β-Methoxystyrene Systems
Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds, and β-methoxystyrene systems participate in these reactions through unique, often radical cation-mediated, pathways. These reactions provide direct access to complex molecular scaffolds like tetralin and cyclobutane (B1203170) derivatives.
β-Methoxystyrene and its analogues can undergo formal [4+2] cycloaddition reactions, akin to the Diels-Alder reaction, to form tetralin derivatives. pkusz.edu.cn Under visible-light photocatalysis, for example, two styrene molecules can react to yield poly-substituted tetralin scaffolds. pkusz.edu.cn In these reactions, one styrene molecule effectively acts as the diene component while the other acts as the dienophile.
The key intermediate in this pathway is a dimeric radical cation. pkusz.edu.cn Following the initial attack of the radical cation of one styrene molecule onto a neutral styrene molecule, the resulting dimeric intermediate can undergo cyclization. The [4+2] pathway involves the formation of a six-membered ring, leading to the tetralin core structure. pkusz.edu.cn The efficiency and selectivity of this process can be influenced by reaction conditions, such as the choice of solvent. For instance, the use of a non-polar solvent like dichloroethane can favor the [4+2] cycloaddition over the competing [2+2] pathway. pkusz.edu.cn
The table below shows examples of [4+2] cycloaddition products derived from methoxystyrene.
| Reactants | Product Type | Yield |
| 4-Methoxystyrene (B147599) | Tetralin derivative | Data not specified |
| 4-Methoxystyrene + α-Methylstyrene | Cross-cycloaddition product | Good yield, excellent selectivity pkusz.edu.cn |
| p-Methoxystyrene + Exocyclic Olefins | Fused Tricyclic Scaffolds | High yield pkusz.edu.cn |
Radical cation intermediates are central to the cycloaddition chemistry of β-methoxystyrene. The formation of a radical cation via single-electron transfer fundamentally alters the reactivity of the styrene, a concept known as reactivity umpolung. scripps.edu An electron-rich alkene, which is typically a poor dienophile in conventional Diels-Alder reactions, becomes highly reactive upon oxidation to a radical cation.
This radical cation intermediate can then engage with a neutral alkene molecule, leading to a dimeric radical cation. This dimeric species possesses both radical and cationic character and stands at a mechanistic crossroads. It can proceed through different cyclization pathways, primarily [2+2] cycloaddition to form cyclobutanes or [4+2] cycloaddition to yield tetralin derivatives. pkusz.edu.cn The ability to generate these reactive intermediates catalytically allows for efficient cycloadditions that would not proceed under thermal conditions. scripps.edu
A fundamental question in cycloaddition chemistry is whether the two new chemical bonds are formed simultaneously (a concerted mechanism) or sequentially (a stepwise mechanism). For radical cation-mediated cycloadditions of styrenes, evidence strongly points towards a stepwise mechanism. rsc.org
Computational studies on the radical cationic dimerization of 4-methoxystyrene have confirmed a stepwise pathway for the formation of the cyclobutane ring. rsc.org The reaction proceeds through the formation of a diradical intermediate. nih.gov After the initial carbon-carbon bond is formed between the two styrene units, a 1,4-diradical intermediate is generated. nih.govnih.gov This intermediate can then undergo ring-closure to form the final cyclobutane product. nih.gov
The distinction between stepwise and concerted mechanisms is not always clear-cut, as some reactions exist at the boundary between the two. nih.gov Highly asynchronous concerted transition states can geometrically resemble the intermediates of a stepwise process. nih.gov However, for the radical cation pathway involving styrenes, the intermediacy of a species that can be trapped or that undergoes conformational changes before ring closure is a hallmark of a stepwise process. rsc.org While [4+2] cycloadditions can proceed through a concerted mechanism, particularly in thermal reactions, the involvement of open-shell radical cation intermediates inherently favors a stepwise sequence of bond formation. researchgate.netmdpi.com
Mechanisms of β-Methoxystyrene Oxidation Reactions
The Wacker-Tsuji oxidation is a palladium-catalyzed process that typically converts terminal olefins into methyl ketones with high regioselectivity researchgate.net. The catalytic cycle involves the nucleophilic attack of water on a palladium-coordinated alkene, followed by β-hydride elimination to form the ketone product. The reduced palladium(0) is then reoxidized by a co-catalyst, typically copper(II), which is in turn regenerated by molecular oxygen researchgate.net.
In the case of β-methoxystyrene, which is an enol ether, the outcome of a Wacker-type oxidation can be different. The palladium-catalyzed oxidation of alkyl enol ethers can lead to the formation of enals d-nb.infoidealpublication.in. This transformation proceeds under mild conditions and tolerates a variety of functional groups d-nb.infoidealpublication.in. The proposed mechanism involves the formation of a palladium-enol ether complex, followed by migratory insertion and β-hydride elimination to yield the enal product.
A general mechanism for the Wacker-Tsuji oxidation is presented below:
Coordination: The alkene coordinates to the Pd(II) catalyst.
Nucleophilic Attack: A water molecule attacks the coordinated alkene to form a hydroxy-palladated intermediate.
β-Hydride Elimination: The intermediate undergoes β-hydride elimination to form the enol or keto product and a Pd(0)-hydride complex.
Reductive Elimination: The Pd(0)-hydride complex reductively eliminates to form Pd(0) and HX.
Reoxidation: The Pd(0) is reoxidized to Pd(II) by a co-catalyst system.
For β-methoxystyrene, the nucleophilic attack of water would likely occur at the β-carbon, leading to an intermediate that, upon β-hydride elimination, would generate an α,β-unsaturated aldehyde.
The epoxidation of β-methoxystyrene and its derivatives can be achieved using peroxyacids, such as m-chloroperoxybenzoic acid (m-CPBA) wikipedia.org. The reaction is a concerted process where the oxygen atom from the peroxyacid is transferred to the double bond of the alkene in a single step semanticscholar.org. This mechanism is stereospecific, meaning that a trans-alkene will yield a trans-epoxide, and a cis-alkene will give a cis-epoxide.
The epoxidation of p-methoxy-trans-β-methylstyrene (trans-anethole) with m-CPBA has been studied as a laboratory experiment wikipedia.org. In the absence of a buffer, the carboxylic acid byproduct formed during the reaction can catalyze the opening of the acid-sensitive epoxide ring, leading to the formation of α-hydroxyesters as side products. The use of a buffer can minimize this side reaction.
The general mechanism for the epoxidation of an alkene with a peroxyacid is as follows:
The alkene acts as a nucleophile and attacks the electrophilic oxygen of the peroxyacid.
Simultaneously, the O-O bond of the peroxyacid breaks, and the proton from the hydroxyl group is transferred to the carbonyl oxygen of the peroxyacid.
This concerted process results in the formation of the epoxide and a carboxylic acid.
The photochemical oxidation of trans-anethole with hydrogen peroxide can also lead to the formation of the corresponding epoxide, along with 4-methoxybenzaldehyde as a side product.
Isomerization and Rearrangement Processes of β-Methoxystyrene Derivatives
Derivatives of β-methoxystyrene, such as anethole (B165797), can undergo isomerization between their cis (Z) and trans (E) forms. This isomerization can be induced by acid catalysis or by UV irradiation researchgate.net. The trans isomer is generally more thermodynamically stable.
Under acidic conditions, the isomerization of trans-anethole to cis-anethole is believed to proceed through a carbocation intermediate. The protonation of the double bond leads to the formation of a resonance-stabilized benzylic carbocation. Rotation around the carbon-carbon single bond, followed by deprotonation, can lead to the formation of either the cis or trans isomer.
Photocatalytic isomerization of (E)-anethole to (Z)-anethole can be achieved using a photosensitizer. The mechanism involves the transfer of energy from the excited photosensitizer to the anethole molecule, promoting it to an excited triplet state. In this excited state, rotation around the former double bond can occur, leading to the formation of the (Z)-isomer upon relaxation to the ground state.
The following table summarizes the conditions and outcomes of anethole isomerization.
| Isomerization Type | Conditions | Product | Reference |
| Acid-Catalyzed | Microporous solid acids (dealuminated HY zeolites) | cis-Anethole and dimers | researchgate.net |
| Photocatalytic | UV-Vis irradiation in toluene | cis-Anethole and dimers | researchgate.net |
| Photocatalytic | Ir(p-tBu-ppy)₃ catalyst, 400 nm light | (Z)-Anethole |
Aminometalation and Subsequent Electrophilic Reactivity of β-Methoxystyrene Intermediates
While direct aminometalation of β-methoxystyrene is not extensively documented, the reactivity of its derivatives, such as anethole, provides insight into the electrophilic reactivity of intermediates that can be formed from the double bond. Anethole is a known precursor in the synthesis of p-methoxyamphetamine (PMA) researchgate.net. This synthesis typically involves the oxidation of anethole to 4-methoxyphenyl-2-propanone, followed by reductive amination.
The conversion of anethole to its phenylacetone analogue can be achieved via peracid oxidation researchgate.net. This process transforms the propenyl side chain into a keto group, which is then susceptible to amination reactions. The Leuckart reaction is a common method used for the reductive amination of the resulting ketone to form PMA researchgate.net.
Although not a direct aminometalation, this synthetic route demonstrates the electrophilic nature of intermediates derived from the double bond of anethole. The initial oxidation step effectively transforms the nucleophilic alkene into an electrophilic carbonyl group, which can then react with nitrogen nucleophiles. This highlights a key aspect of the chemical reactivity of β-methoxystyrene derivatives, where the double bond can be functionalized to introduce nitrogen-containing moieties through a multi-step process.
Catalytic Strategies for Transformations of β Methoxystyrene
Transition Metal Catalysis
Transition metals are mainstays in catalysis due to their variable oxidation states and ability to coordinate with organic molecules, activating them for subsequent reactions.
Palladium catalysis is a powerful tool for forming carbon-carbon bonds, and its application to styrene (B11656) derivatives is well-documented. nih.govanalis.com.my In the context of β-methoxystyrene, palladium-catalyzed reactions primarily involve the activation of the olefinic double bond.
The Heck reaction , which couples alkenes with aryl halides or triflates, is a prominent example. analis.com.mynih.gov While standard Heck conditions can lead to a mixture of products due to competing double bond isomerization, specific additives can control the regioselectivity. nih.gov For instance, in the arylation of related cyclic enamides, the addition of silver carbonate or thallium acetate (B1210297) has been shown to suppress isomerization and yield C-3 arylated products selectively. nih.gov The choice of ligand is also critical; ligands such as tri-2-furylphosphine can promote high regioselectivity and yield. nih.gov
Another significant palladium-catalyzed transformation is alkoxycarbonylation , which introduces a carbonyl group and an alkoxy group across the double bond to form esters. nih.govuchile.cl Mechanistic studies on styrene reveal two competing pathways: the "hydride cycle" and the "alkoxy cycle". nih.gov The hydride cycle, often favored, begins with a palladium(II)-hydride species that inserts into the alkene, followed by CO insertion and alcoholysis to yield a saturated ester. nih.govuchile.cl The use of specific P,N-donor ligands with palladium(II) has been shown to create highly active and selective catalysts for the methoxycarbonylation of styrene. uchile.cl
Furthermore, palladium catalysts can facilitate the reductive cyclization of related compounds like β-nitrostyrenes to synthesize indoles, using phenyl formate (B1220265) as a carbon monoxide surrogate. mdpi.com This demonstrates the utility of palladium in mediating complex transformations on styrene-like scaffolds.
Table 1: Key Concepts in Palladium-Catalyzed Reactions of Styrene Derivatives
| Catalytic Reaction | Key Mechanistic Feature | Common Substrates | Controlling Factors | Citations |
|---|---|---|---|---|
| Heck-Type Arylation | C-C bond formation between an alkene and an aryl halide/triflate. | Alkenes, Aryl Halides | Ligand choice, Additives (e.g., Ag₂CO₃), Temperature | analis.com.mynih.gov |
| Methoxycarbonylation | Involves a Pd(II)-H species, alkene insertion, and CO insertion. | Styrene, 1-Hexene | P,N-donor ligands, Pressure | nih.govuchile.cl |
| Reductive Cyclization | Reductive cyclization of nitro compounds using a CO source. | β-Nitrostyrenes | Base, CO surrogate (e.g., Phenyl Formate) | mdpi.com |
Molybdenum (Mo) and rhenium (Re) catalysts are particularly noted for their effectiveness in olefin metathesis and oxidation reactions. tum.decore.ac.ukresearchgate.net
Olefin metathesis is a reaction that redistributes alkylidene fragments of olefins by cleaving and reforming carbon-carbon double bonds. researchgate.net Industrial processes often employ heterogeneous catalysts such as rhenium and molybdenum oxides supported on materials like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂). core.ac.ukscispace.com The reaction is understood to proceed via metal carbene intermediates. ethz.ch While specific studies on the metathesis of β-methoxystyrene are not prevalent, the general applicability of these catalytic systems to a wide range of olefins suggests its potential as a substrate.
In oxidation reactions , molybdenum and rhenium complexes show distinct reactivity with β-methoxystyrene. tum.de A study using a cyclopentadienyl (B1206354) molybdenum complex, CpMo(CO)₃CH₃, in the presence of tert-butyl hydroperoxide (TBHP), found that the oxidation of β-methoxystyrene does not yield a stable epoxide. tum.de Instead, the reaction proceeds through an initial epoxidation followed by rapid C-C bond cleavage, resulting in benzaldehyde (B42025) as the final product. tum.de This outcome is attributed to the electron-donating effect of the methoxy (B1213986) group, which destabilizes the epoxide intermediate. A similar reactivity pattern was observed with Re(VII)-peroxo species as the catalyst. tum.de
Table 2: Oxidation of β-Methoxystyrene with Mo and Re Catalysts
| Catalyst System | Oxidant | Primary Product | Mechanistic Note | Citation |
|---|---|---|---|---|
| CpMo(CO)₃CH₃ | TBHP | Benzaldehyde | Formation of an unstable epoxide intermediate leading to C-C bond cleavage. | tum.de |
| Re(VII)-peroxo species | Not specified | Benzaldehyde | Similar behavior to the Mo-catalyzed reaction, involving an unstable epoxide. | tum.de |
Rare-earth metal (REM) catalysts have emerged as highly effective for the stereoselective polymerization of polar vinyl monomers. nih.gov The polymerization of methoxystyrene isomers, particularly ortho-methoxystyrene (oMOS), has been systematically investigated using various yttrium catalysts. nih.gov These studies provide significant insight into the potential polymerization of β-methoxystyrene.
The stereoregularity of the resulting polymer is largely controlled by the steric effects of the ligands attached to the rare-earth metal center. nih.gov Density functional theory (DFT) calculations have shown that the type of ligand dictates the orientation and configuration of the incoming monomer, which in turn determines the tacticity of the polymer chain. nih.gov For example, yttrium catalysts bearing η⁵-C₅Me₅, pyridinyl-methylene-fluorenyl, and quinolyl-anilido ligands tend to produce syndiotactic poly(o-methoxystyrene). In contrast, a β-diketiminato yttrium catalyst leads to isotactic selectivity. nih.gov Ansa-REM catalysts, known for their constrained geometry, can exhibit exceptionally high activity in polymerizing other polar monomers, achieving turnover frequencies (TOFs) as high as 24,000 h⁻¹. nih.govresearchgate.net
Table 3: Ligand Effects in Rare-Earth Metal-Catalyzed Polymerization of ortho-Methoxystyrene
| Catalyst Type | Ligand | Resulting Polymer Tacticity | Mechanistic Insight | Citation |
|---|---|---|---|---|
| Yttrium Catalyst | η⁵-C₅Me₅ | Syndiotactic | Consistent insertion direction, alternating insertion sides. | nih.gov |
| Yttrium Catalyst | Pyridinyl-methylene-fluorenyl | Syndiotactic | Consistent insertion direction, alternating insertion sides. | nih.gov |
| Yttrium Catalyst | Quinolyl-anilido | Syndiotactic | Consistent insertion direction, alternating insertion sides. | nih.gov |
| Yttrium Catalyst | β-diketiminato | Isotactic | Opposite insertion directions, alternating insertion sides. | nih.gov |
Iron(III) salts, such as iron(III) triflate (Fe(OTf)₃) and iron(III) perchlorate (B79767) (Fe(ClO₄)₃), can act as highly active initiators for radical cation-induced reactions. sci-hub.se These reactions are particularly effective for electron-rich olefins. A key example is the [4+2] cycloaddition (Diels-Alder reaction). sci-hub.se
Research has shown that Fe(OTf)₃ can efficiently oxidize anethole (B165797), a compound structurally similar to β-methoxystyrene, to promote its participation in radical cation-induced cycloadditions. sci-hub.se This method expands the substrate scope compared to reactions initiated with simpler salts like iron(III) chloride (FeCl₃), allowing for the use of more electron-deficient dienophiles. sci-hub.se The process involves the single-electron oxidation of the electron-rich alkene to form a radical cation, which then undergoes cycloaddition. Given the electron-rich nature of the enol ether in β-methoxystyrene, this catalytic strategy is highly applicable for its functionalization.
Cooperative bimetallic catalysis is an emerging strategy where two distinct metal centers work in synergy to achieve enhanced reactivity, selectivity, or efficiency that is not possible with either metal alone. nih.govrsc.org These systems can involve various combinations of metals, including s-block and p-block elements, and have been applied to transformations such as hydroamination, hydroboration, and polymerization. nih.gov
The underlying principle is that one metal center can act as a Lewis acid to activate a substrate, while the second metal center delivers a nucleophile or participates in a redox cycle. rsc.org The spatial arrangement and electronic communication between the metal centers are crucial for the cooperative effect. rsc.org While specific applications of cooperative bimetallic catalysis to β-methoxystyrene are not yet widely reported, the concept holds significant potential. For instance, a bimetallic system could be designed to control the stereochemistry of polymerization or to facilitate challenging C-C bond-forming reactions with high selectivity. rsc.org
Organocatalysis and Non-Covalent Catalysis (e.g., Chalcogen Bond Catalysis)
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often through the formation of covalent intermediates (e.g., iminium ions) or through non-covalent interactions like hydrogen bonding. nih.gov
A particularly relevant and emerging subfield is catalysis driven by chalcogen bonds . A chalcogen bond is a non-covalent interaction between an electrophilic region (a σ-hole) on a covalently bonded chalcogen atom (S, Se, Te) and a nucleophile. nih.govrsc.org These interactions are highly directional and hydrophobic, making them suitable for precision catalysis. nih.gov
Recent research has demonstrated the successful application of chalcogen bond catalysis in the cationic polymerization of p-methoxystyrene (pMOS). rsc.org A bidentate selenium-based catalyst was shown to be a water-tolerant Lewis acid capable of inducing living cationic polymerization at room temperature. rsc.org The catalyst operates by reversibly activating a dormant covalent C-OH bond, allowing for controlled polymer chain growth. rsc.org This method produced polymers with controllable molecular weights up to 23.3 kDa and narrow molecular weight distributions, even under ambient conditions. rsc.org The effectiveness of this system highlights the potential of non-covalent catalysis, specifically chalcogen bonding, to control complex transformations like polymerization for substrates such as β-methoxystyrene. acs.orgacs.org
Table 4: Chalcogen Bond-Catalyzed Polymerization of p-Methoxystyrene
| Catalyst Type | Monomer | Key Features | Resulting Polymer | Citation |
|---|---|---|---|---|
| Bidentate Selenium-based Catalyst | p-Methoxystyrene (pMOS) | Water-tolerant; Operates at room temperature; Reversible activation of dormant species. | Controllable molecular weight (up to 23.3 kDa); Narrow molecular weight distribution. | rsc.org |
Zeolite-Confined Catalysis and Reactivity within Porous Materials
The use of zeolites and other porous materials as catalysts offers a unique and powerful approach to controlling the transformations of β-methoxystyrene. The well-defined pore structures and tunable acidity of these materials can lead to enhanced selectivity and reactivity compared to homogeneous catalytic systems. The confinement of reactants and transition states within the intracrystalline voids of zeolites can influence reaction pathways, favoring the formation of specific products through shape-selective effects.
Research into the catalytic behavior of vinylarenes, such as styrenes with various substituents, over zeolite catalysts has demonstrated the high activity and selectivity of these materials. researchgate.net The acidic sites within the zeolite framework are crucial for initiating reactions such as dimerization and oligomerization. The nature of these acid sites, whether Brønsted or Lewis, and their distribution and strength, can significantly impact the product distribution.
For instance, studies on the dimerization of vinylarenes have shown that zeolite catalysts can direct the reaction towards either linear or cyclic products. researchgate.netresearchgate.net The formation of these different dimer types is influenced by the specific zeolite structure and the reaction conditions employed. The pore dimensions of the zeolite can exert a "shape-selective" effect, where the formation of bulkier isomers is sterically hindered, leading to a higher yield of less sterically demanding products. This principle is a cornerstone of zeolite catalysis, allowing for a degree of control over product selectivity that is often unattainable with conventional catalysts. iitd.ac.inresearchgate.netnih.gov
In the context of β-methoxystyrene transformations, the methoxy group can influence the electron density of the vinyl group, thereby affecting its reactivity in acid-catalyzed reactions. The interaction of the substrate with the acid sites inside the zeolite pores can lead to the formation of carbocationic intermediates, which can then undergo various subsequent reactions.
Detailed Research Findings
While specific studies focusing exclusively on β-methoxystyrene within zeolite pores are limited in publicly available literature, extensive research on closely related compounds like p-methoxystyrene provides significant insights into the expected catalytic behavior. Research conducted by Khazipova et al. on the dimerization of various vinylarenes, including p-methoxystyrene, over zeolite catalysts has highlighted their effectiveness. researchgate.net Similarly, work by Grigorieva et al. on the cooligomerization of styrene and α-methylstyrene using Y-type zeolites demonstrates the potential for controlling the degree of oligomerization and the formation of specific cyclic codimers. ect-journal.kz
These studies indicate that zeolite catalysts, particularly those with controlled acidity and pore structures like Faujasite (Y), ZSM-5, and Beta zeolites, are highly active in promoting the dimerization and oligomerization of styrenic compounds. researchgate.netect-journal.kz The reaction pathways are typically initiated by the protonation of the vinyl group on a Brønsted acid site, leading to a secondary carbocation. This intermediate can then react with another monomer molecule to form dimeric and oligomeric products.
The product distribution is a function of both the catalyst's properties and the reaction conditions. For example, the formation of cyclic dimers is often favored under specific temperature and pressure conditions within pores of appropriate dimensions that facilitate the necessary intramolecular cyclization of a linear dimeric intermediate.
The following interactive table summarizes representative data from studies on the zeolite-catalyzed dimerization of vinylarenes, which can be considered analogous to the potential transformations of β-methoxystyrene.
| Vinylarene | Zeolite Catalyst | Primary Product(s) | Selectivity (%) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Styrene | H-Y | Linear and Cyclic Dimers | 70-80 (total dimers) | - | ect-journal.kz |
| α-Methylstyrene | H-Y | Linear and Cyclic Dimers | >90 | - | researchgate.net |
| p-Methoxystyrene | Zeolite Catalysts | Dimers | High | High | researchgate.net |
| Styrene / α-Methylstyrene (Cooligomerization) | 0,96HY | Gomo- and Codimers | 68-80 | 57.3 (Styrene), 92.6 (α-Methylstyrene) | researchgate.net |
The data illustrates the high efficiency of zeolite catalysts in the dimerization of substituted styrenes. The selectivity towards specific products can be finely tuned by modifying the zeolite's properties, such as the Si/Al ratio, which affects the acid site density, and by ion-exchange with different cations. ect-journal.kz For example, cation-exchanged forms of zeolite Y (NiNaY, CaNaY, LaNaY) have been shown to influence the degree of oligomerization in the reaction of styrene and α-methylstyrene. ect-journal.kz
The confinement effects within the zeolite pores not only influence selectivity but can also enhance reaction rates by bringing the reactants into close proximity within the catalytic active sites. Furthermore, the use of hierarchical zeolites, which possess both micropores and mesopores, can help to overcome diffusion limitations that might arise with bulkier products, thus maintaining high catalytic activity over time. fau.de
Theoretical and Computational Studies of β Methoxystyrene Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. It is extensively applied to understand various aspects of β-methoxystyrene and related styrenic systems.
Like many flexible molecules, β-methoxystyrene can exist as a mixture of several stable conformers or rotamers at room temperature. These rotamers arise from rotation around single bonds, primarily the C(phenyl)-C(vinyl) bond and the C(vinyl)-O bond. DFT calculations are instrumental in identifying the geometries of these stable rotamers and predicting their relative energies.
The process begins with a potential energy surface scan, where the geometry of the molecule is calculated at various dihedral angles to locate energy minima. These minima correspond to stable rotamers, which are then subjected to full geometrical optimization to find the precise equilibrium structure. Subsequent vibrational frequency analysis confirms that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and provides theoretical vibrational spectra that can be compared with experimental infrared (IR) and Raman data for identification purposes.
A detailed computational study on the related compound m-methoxystyrene using DFT (B3PW91 functional) and higher-level methods successfully identified four distinct rotamers. bohrium.commdpi.com The study calculated their relative energies and adiabatic ionization energies, providing a clear example of how theory can elucidate the conformational landscape of substituted styrenes. bohrium.commdpi.com The active vibrations in the excited and cationic states were found to involve in-plane ring deformation and substituent-sensitive bending motions. mdpi.com
Table 1: Calculated Relative Energies and Adiabatic Ionization Energies for the Four Rotamers of m-Methoxystyrene. Data sourced from resonant two-photon ionization and mass-analyzed threshold ionization spectroscopy experiments, supported by QCISD(T) and DFT calculations. bohrium.commdpi.com
| Rotamer | S₁ ← S₀ Excitation Energy (cm⁻¹) | Relative Energy in S₀ (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) |
| I | 32767 | 0 | 65391 |
| II | 32907 | 140 | 64977 |
| III | 33222 | 455 | 65114 |
| IV | 33281 | 514 | 64525 |
DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, researchers can trace the most energetically favorable reaction pathway.
For reactions involving β-methoxystyrene, this involves locating the transition state (a first-order saddle point on the potential energy surface) for each proposed mechanistic step. The height of the energy barrier from the reactant to the transition state (the activation energy) determines the rate of the reaction. Comparing the activation energies of competing pathways allows for the prediction of the dominant reaction mechanism and the major product.
For instance, in the palladium-catalyzed methoxycarbonylation of the closely related styrene (B11656), DFT calculations were used to elucidate the complex catalytic cycle. mdpi.compreprints.org The study investigated key steps such as the 1,2-insertion of styrene into a [PdCl₂H]⁻ intermediate and the subsequent 1,1-CO insertion. mdpi.compreprints.org By calculating the energy profiles for the formation of both linear and branched products, the calculations can explain the experimentally observed regioselectivity. The transition state geometries reveal crucial details about bond-forming and bond-breaking processes. mdpi.com
The generation of a radical cation from β-methoxystyrene via oxidation is a key step in various chemical and electrochemical processes. DFT calculations can provide quantitative insights into these events. The adiabatic ionization potential, which is the energy required to remove an electron from the molecule, can be calculated by taking the energy difference between the optimized neutral molecule and the optimized radical cation. As seen in the study of m-methoxystyrene, these calculated values can be very precise. mdpi.com
Furthermore, DFT can be used to predict the standard redox potential of the β-methoxystyrene/β-methoxystyrene•⁺ couple. scirp.org This is typically achieved using a thermodynamic cycle (the Born-Haber cycle) that involves calculating the Gibbs free energies of solvation for both the neutral species and the radical cation, often using a continuum solvation model (like PCM or SMD). The structure and spin density distribution of the β-methoxystyrene radical cation can also be analyzed to predict its reactivity. nih.govrsc.org Computational studies on related peroxidase enzymes have shown that the local protein and solvent environment plays a critical role in stabilizing tryptophan radical cations, a principle that also applies to the stabilization of radical cations like that of β-methoxystyrene in different solvent environments. nih.gov
In asymmetric catalysis, understanding the interaction between the catalyst and the substrate is crucial for explaining and predicting stereoselectivity. DFT calculations are used to model the catalyst-substrate complex and, most importantly, the transition states leading to different stereoisomeric products.
To elucidate the origins of stereoselectivity in a reaction of β-methoxystyrene, researchers would model the transition states for the formation of the (R) and (S) products. A comparison of the calculated activation energies for these two pathways reveals the energetic preference for one stereoisomer over the other. A lower activation energy for the transition state leading to the major enantiomer is expected.
Detailed analysis of the optimized transition state geometries can then uncover the specific non-covalent interactions responsible for the energy difference. bohrium.com These can include steric repulsion, which disfavors a more crowded transition state, or attractive interactions like hydrogen bonding or π-π stacking, which stabilize a particular geometry. rsc.orgrsc.org For example, DFT studies on the stereoselective polymerization of styrene catalyzed by rare-earth metal complexes found that noncovalent interactions between an additive and the growing polymer chain were the main factor governing the stereoselectivity. bohrium.com
Molecular Orbital Theory Calculations (e.g., IMOMO, MP2) for Transition State Analysis
While DFT is widely used, higher-level ab initio molecular orbital (MO) theory methods are often employed for more accurate energy calculations, especially for transition states where electron correlation effects can be complex. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice for refining energies obtained from DFT or Hartree-Fock calculations. researchgate.net For instance, a computational analysis of p-methoxystyrene utilized the MP2 method alongside DFT and Hartree-Fock approaches to study its electronic structure. researchgate.net
For very large systems, such as an enzyme or a complex organometallic catalyst interacting with β-methoxystyrene, a full high-level quantum mechanical calculation can be prohibitively expensive. In these cases, hybrid or multilayer methods like IMOMO (Integrated Molecular Orbital + Molecular Mechanics) or ONIOM are employed. These methods treat the core part of the system, where the bond-breaking and -forming events occur, with a high-level MO theory (like MP2 or CCSD(T)), while the surrounding environment (e.g., the bulk of the catalyst's ligands or the protein scaffold) is treated with a less computationally demanding method like DFT or even molecular mechanics (MM). This approach enables accurate transition state analysis for complex, real-world catalytic systems.
Computational Insights into Stereoselectivity and Regioselectivity
Computational chemistry provides profound insights into the factors controlling the selectivity of chemical reactions. For reactions involving an unsymmetrical olefin like β-methoxystyrene, questions of regioselectivity (which end of the double bond reacts) and stereoselectivity (the 3D arrangement of the product) are paramount.
DFT calculations can predict the outcome by comparing the activation energies of all possible reaction pathways. researchgate.net For example, in a Diels-Alder reaction where β-methoxystyrene acts as the dienophile, there are possibilities for endo vs. exo stereoselectivity and, depending on the diene, ortho vs. meta regioselectivity. By locating the four corresponding transition states (endo-ortho, exo-ortho, endo-meta, exo-meta) and comparing their energies, the major product can be reliably predicted. nih.gov
A study on the Diels-Alder reactions of o-quinone methides with various substituted ethenes, including styrene and methyl vinyl ether (a close analog to β-methoxystyrene), used DFT to show that the reactivity and ortho selectivity were enhanced by electron-releasing groups on the dienophile. nih.gov Analysis of the frontier molecular orbitals (FMOs) of the reactants often provides a qualitative explanation for the observed selectivity. The reaction is typically favored between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. The regioselectivity can often be predicted by matching the largest orbital coefficients on the reacting atoms.
Modeling of Solvent Effects in Reaction Pathways
Information not available in published research.
Analysis of Counter Ion Effects in Catalytic Mechanisms
Information not available in published research.
Advanced Spectroscopic Analysis in β Methoxystyrene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of β-methoxystyrene, including the differentiation of its geometric isomers, cis (Z) and trans (E). tutorchase.comnih.gov The chemical environment of each proton and carbon atom in the molecule generates a distinct signal, or resonance, in the ¹H and ¹³C NMR spectra, respectively. The chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) provide definitive information about the connectivity of atoms and the stereochemistry of the molecule. core.ac.uk
In ¹H NMR, the vinylic protons of the cis and trans isomers exhibit characteristic chemical shifts and coupling constants. The spatial arrangement of the substituents on the double bond leads to different electronic environments for these protons, allowing for their clear distinction. tutorchase.com For instance, the coupling constant between the two vinylic protons is typically smaller for the cis isomer compared to the trans isomer. The protons of the methoxy (B1213986) group (-OCH₃) appear as a sharp singlet, while the aromatic protons on the phenyl ring show complex splitting patterns in the aromatic region of the spectrum. rsc.org Analysis of these patterns can confirm the substitution on the benzene (B151609) ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic Studies and Product Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful method for monitoring reactions involving β-methoxystyrene, particularly in kinetic studies of processes like polymerization. nih.govdntb.gov.ua The conjugated system, comprising the phenyl ring and the vinyl group, gives β-methoxystyrene a characteristic UV absorption spectrum. During a reaction, such as the visible light-controlled living cationic polymerization of methoxystyrene derivatives, the consumption of the monomer leads to a decrease in the intensity of its specific absorption band. nih.govresearchgate.netnih.gov
By recording UV-Vis spectra at regular intervals, a kinetic profile of the reaction can be constructed. The rate of change in absorbance at a wavelength specific to the reactant or product is proportional to the rate of the reaction. This allows for the determination of reaction rate constants and the investigation of how factors like catalyst concentration, light intensity, or temperature affect the reaction kinetics. nih.gov
In photopolymerization studies of 4-methoxystyrene (B147599), for example, the reaction progress is monitored by the decrease in the monomer's absorbance. researchgate.netchemrxiv.org Furthermore, if the catalyst or an intermediate species possesses a distinct color (and thus an absorption in the visible range), its formation and consumption can also be tracked, providing a more complete picture of the reaction mechanism. nih.govresearchgate.net The technique is valued for its simplicity and its utility in real-time, in-situ monitoring.
Mass Spectrometry for Reaction Product Identification and Intermediate Characterization
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of β-methoxystyrene and for identifying its reaction products and transient intermediates. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion (M⁺·) confirms the compound's molecular weight. whitman.edu
The subsequent fragmentation of the molecular ion creates a unique pattern of fragment ions, which serves as a molecular fingerprint. libretexts.orgsemanticscholar.org Analysis of these fragmentation patterns provides structural information. For aromatic ethers like β-methoxystyrene, characteristic fragments may arise from the cleavage of the vinyl group, the methoxy group, or the fragmentation of the aromatic ring. whitman.edulibretexts.org
When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for analyzing complex mixtures. researchgate.netresearchgate.net For example, after a reaction involving β-methoxystyrene, GC-MS can be used to separate and identify the various products, byproducts, and any unreacted starting material. rsc.org Advanced techniques like Resonance Enhanced Multiphoton Ionization (REMPI) coupled with time-of-flight (TOF) mass spectrometry have been used to study isomers of related compounds like p-methoxystyrene, demonstrating the power of MS in distinguishing subtle structural differences. researchgate.net
Laser Flash Photolysis for Transient Species Detection and Kinetic Measurements
Laser Flash Photolysis (LFP) is a time-resolved absorption spectroscopy technique used to detect and characterize short-lived transient species such as excited states, free radicals, and radical ions generated during photochemical reactions. amrita.eduedinst.com For compounds like β-methoxystyrene, LFP can provide critical insights into their photochemical behavior.
In a typical LFP experiment, a short, intense laser pulse excites the molecule, creating transient species. A second, weaker light beam probes the absorption changes in the sample as a function of time after the laser flash. edinst.comresearchgate.net This allows for the recording of the transient absorption spectrum of the intermediates. Studies on styrene (B11656) derivatives have shown that LFP is effective in generating and studying the reactivity of styrene radical cations. scispace.com These intermediates are key in many electron transfer-initiated reactions, and LFP allows for the direct measurement of their reaction kinetics with various nucleophiles or other molecules. scispace.comnih.gov
By analyzing the decay kinetics of the transient absorption signals, the lifetimes of these species and the rate constants for their subsequent reactions can be determined. scielo.br This information is fundamental to understanding the mechanisms of photo-induced reactions like cycloadditions, polymerizations, or isomerizations involving β-methoxystyrene.
Vibrational Spectroscopy (Infrared, Raman) for Molecular Characterization
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides a detailed "fingerprint" of a molecule based on the vibrations of its chemical bonds. researchgate.net These techniques are complementary and are used for the structural characterization and identification of β-methoxystyrene. IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. researchgate.net Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the molecule's polarizability. rsc.org
The IR and Raman spectra of β-methoxystyrene exhibit characteristic bands corresponding to specific functional groups and vibrational modes. Key absorptions include:
C-H stretching from the aromatic ring and the vinyl group.
C=C stretching from the vinyl group and the aromatic ring.
C-O stretching from the ether linkage.
Out-of-plane C-H bending (wagging) modes, which can be diagnostic of the substitution pattern on the benzene ring and the geometry of the double bond.
Detailed analysis, often aided by theoretical calculations like Density Functional Theory (DFT), allows for the precise assignment of each observed band to a specific normal mode of vibration. nih.gov This level of detail is invaluable for confirming the molecular structure, assessing purity, and distinguishing between cis and trans isomers, as their different symmetries result in distinct patterns in their vibrational spectra.
Photoionization Efficiency (PIE) and Mass Analyzed Threshold Ionization (MATI) Spectroscopy for Electronic Structure
To probe the fine details of the electronic structure and cationic states of β-methoxystyrene, advanced techniques like Photoionization Efficiency (PIE) and Mass Analyzed Threshold Ionization (MATI) spectroscopy are employed. These methods provide highly accurate measurements of ionization energies (IE).
A comprehensive study on the related m-methoxystyrene molecule successfully utilized two-color resonant two-photon ionization (R2PI) and MATI spectroscopy to identify and characterize four different rotational isomers (rotamers). scispace.com In these experiments, a first laser excites the molecule to a specific vibrational level in the first electronically excited state (S₁), and a second, tunable laser ionizes it.
The MATI technique involves the field ionization of long-lived, high-n Rydberg states lying just below the ionization threshold, providing cation spectra with high resolution. This allowed researchers to determine the precise adiabatic ionization energies for each of the four m-methoxystyrene rotamers. scispace.com The observed active vibrations in the resulting cation spectra primarily involved in-plane ring deformations and substituent-sensitive bending motions, offering deep insight into the structure and internal motions of the cation. scispace.com
In-Situ and Operando Spectroscopic Investigations in Catalysis and Reaction Monitoring
In-situ and operando spectroscopy are powerful methodologies for studying catalysts and chemical reactions under actual working conditions. wikipedia.orguu.nl The term operando (Latin for "working") implies that the spectroscopic measurement is performed simultaneously with the measurement of catalytic activity and selectivity, allowing for direct correlation between the catalyst's state and its performance. wikipedia.orgnih.gov
While specific operando studies on β-methoxystyrene are not widely documented, the techniques are readily applicable to its reactions. For instance, in the catalytic hydrogenation or polymerization of β-methoxystyrene, various spectroscopic probes could be integrated into a reactor cell. specac.comchimia.ch
Operando IR or Raman Spectroscopy: These techniques can monitor the catalyst surface and the fluid phase simultaneously. youtube.comyoutube.com In a potential study of β-methoxystyrene hydrogenation, one could observe the adsorption of the reactant onto the catalyst surface, identify surface intermediates, and track the formation of the product, methyl phenethyl ether. youtube.comunige.ch
Operando UV-Vis Spectroscopy: As seen in studies of propene oligomerization, this technique can identify the formation of carbocationic intermediates or coke precursors that may form on acidic catalysts during reactions. rsc.org
Operando X-ray Absorption Spectroscopy (XAS): If a metal catalyst is used, XAS can provide element-specific information on the oxidation state and coordination environment of the metal active sites as the reaction proceeds. nih.gov
These advanced methods are crucial for moving beyond a "black box" understanding of catalysis, revealing the dynamic nature of the catalyst and the intricate details of reaction mechanisms, ultimately guiding the design of more efficient and selective catalytic processes. nih.govchimia.ch
Applications of β Methoxystyrene As a Versatile Synthetic Intermediate
Precursor in Heterocyclic Compound Synthesis (e.g., Substituted Quinolines)
β-Methoxystyrene derivatives are effective precursors for the synthesis of substituted quinolines, a core structure in many natural products and biologically active compounds. A notable method involves the reaction of o-isocyano-β-methoxystyrene derivatives with organolithium reagents. oup.comoup.comresearchgate.net These specialized precursors are prepared in three steps from readily available o-aminophenyl ketones. oup.com The subsequent treatment with an alkyl- or aryllithium reagent in a solvent like 1,2-dimethoxyethane (B42094) (DME) initiates a cascade of reactions, culminating in the formation of 2,4-disubstituted quinolines in good yields. oup.com
The reaction proceeds via the nucleophilic addition of the organolithium compound to the isocyanide carbon, followed by an intramolecular cyclization and subsequent elimination of the methoxy (B1213986) group to furnish the aromatic quinoline (B57606) ring. This method is efficient and allows for the introduction of various substituents at the 2- and 4-positions of the quinoline core, depending on the choice of the organolithium reagent and the substitution pattern on the starting phenyl ketone. oup.com For instance, reacting o-isocyano-β-methoxystyrene with n-butyllithium yields 2-butyl-4-phenylquinoline. oup.com
Table 1: Synthesis of 2,4-Disubstituted Quinolines from o-Isocyano-β-methoxystyrene Derivatives
| Entry | R¹ Group | R² Group (from R²Li) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | n-Butyl | 2-Butyl-4-phenylquinoline | 82 |
| 2 | Phenyl | Phenyl | 2,4-Diphenylquinoline | 85 |
| 3 | Phenyl | t-Butyl | 2-t-Butyl-4-phenylquinoline | 80 |
| 4 | 4-Methylphenyl | n-Butyl | 2-Butyl-4-(4-methylphenyl)quinoline | 83 |
Data sourced from Kobayashi et al. oup.com
Building Block for Complex Cycloalkane Derivatives (e.g., Cyclopropanes, Cyclobutanes)
The carbon-carbon double bond in β-methoxystyrene is amenable to cycloaddition reactions, making it a useful building block for strained ring systems like cyclopropanes and cyclobutanes.
Cyclopropanes: β-Methoxystyrene can be used to synthesize substituted cyclopropanes, which are valuable intermediates for pharmaceuticals. sigmaaldrich.com One documented application is its use in the synthesis of trans,trans-1-(aminomethyl)-2-methoxy-3-phenylcyclopropane. sigmaaldrich.com The formation of cyclopropanes from alkenes is typically achieved through the addition of a carbene or a carbenoid. nih.govyoutube.comyoutube.com In reactions with β-methoxystyrene, a carbene, often generated in situ, adds across the double bond in a concerted fashion, typically preserving the stereochemistry of the alkene. youtube.com The methoxy group on the cyclopropane (B1198618) ring can then serve as a handle for further functionalization. Iron-porphyrin complexes have also been shown to catalyze the cyclopropanation of 4-methoxystyrene (B147599) with diazoacetates, highlighting a biocatalytic approach to such structures. acs.org
Cyclobutanes: The synthesis of cyclobutane (B1203170) rings can be achieved via [2+2] photochemical cycloaddition reactions, a process for which styrene (B11656) and its derivatives are well-suited substrates. researchgate.netchemrxiv.orgnih.govnsf.gov These reactions can be performed as homodimerizations or as crossed cycloadditions with other alkenes. researchgate.net The reaction is often facilitated by irradiating the alkene with UV light or by using a photocatalyst under visible light, which excites the styrene derivative to a reactive state. researchgate.netchemrxiv.org This excited molecule then reacts with a ground-state alkene to form the four-membered ring. chemrxiv.org The regioselectivity and stereoselectivity of the cycloaddition can be influenced by the electronic nature of the substituents on the styrene ring and the reaction conditions. For electron-deficient styrenes, organic cyanoarene photocatalysts have proven effective. chemrxiv.org
Role in the Synthesis of Functionalized Phenethyl Ether Derivatives
β-Methoxystyrene serves as a direct precursor to phenethyl ether derivatives through the reduction of its double bond. A straightforward method involves the reduction of β-methoxystyrene using calcium dissolved in liquid ammonia (B1221849), which efficiently yields methyl phenethyl ether. sigmaaldrich.com
Alternatively, phenethyl ethers can be synthesized via the anti-Markovnikov addition of alcohols across the double bond of a styrene derivative. researchgate.netnih.gov While standard acid-catalyzed alcohol addition to alkenes follows Markovnikov's rule, specialized catalytic systems have been developed to achieve the opposite regioselectivity. youtube.com These methods often employ base catalysis or photoredox catalysis to generate an intermediate that favors the addition of the alcohol's oxygen atom to the terminal carbon of the styrene double bond. researchgate.netnih.gov This approach provides a streamlined route to β-phenethyl ethers, a structural motif found in numerous bioactive molecules and pharmaceuticals. researchgate.net
Intermediate in the Formation of α-Aryl Acetophenones and Deoxybenzoins via Arylation
β-Methoxystyrene is a key intermediate in a two-step synthesis of α-aryl acetophenones and related deoxybenzoin (B349326) structures. This transformation leverages the enol ether functionality for a regioselective arylation reaction. researchgate.net The process begins with a palladium-catalyzed Heck-type arylation of β-methoxystyrene. researchgate.net In this step, an aryl halide or an aryl diazonium salt is coupled to the α-carbon of the enol ether double bond. researchgate.net This regioselectivity is a distinct advantage over using unsubstituted styrene, which often yields the β-arylated product (a stilbene).
The resulting α-arylated β-methoxystyrene is a stable enol ether that can be isolated. The synthesis is completed by the acidic hydrolysis of this intermediate, which cleaves the enol ether to reveal the ketone functionality, yielding the final α-aryl acetophenone (B1666503) product. researchgate.net This palladium-catalyzed arylation-hydrolysis sequence is tolerant of various functional groups on the arylating agent, making it a versatile method for preparing a library of substituted α-aryl ketones. researchgate.net
Table 2: Synthesis of α-Aryl Acetophenones from β-Methoxystyrene
| Entry | Arylating Agent (Ar-N₂⁺BF₄⁻) | Product (α-Aryl Acetophenone) | Yield (%) |
|---|---|---|---|
| 1 | Benzenediazonium tetrafluoroborate (B81430) | 2-Phenylacetophenone | 92 |
| 2 | 4-Methylbenzenediazonium tetrafluoroborate | 2-(p-Tolyl)acetophenone | 90 |
| 3 | 4-Methoxybenzenediazonium tetrafluoroborate | 2-(4-Methoxyphenyl)acetophenone | 88 |
| 4 | 4-Chlorobenzenediazonium tetrafluoroborate | 2-(4-Chlorophenyl)acetophenone | 91 |
Data sourced from Leeb and Jeyakumar. researchgate.net
Precursor for Stilbenoid Compounds via Cross-Coupling and Metathesis Reactions
Stilbenoids, compounds containing a 1,2-diphenylethylene core, are of significant interest due to their diverse biological activities. β-Methoxystyrene can serve as a precursor to these structures through modern carbon-carbon bond-forming reactions.
Cross-Coupling Reactions: The Mizoroki-Heck reaction is a powerful tool for synthesizing stilbenes by coupling aryl halides with alkenes. nih.govresearchgate.net Substituted styrenes, including methoxystyrenes, are common substrates in these palladium-catalyzed reactions. researchgate.net By coupling β-methoxystyrene with an aryl halide, a methoxy-substituted stilbene (B7821643) derivative can be formed. The methoxy group can then be retained or demethylated in a subsequent step to yield hydroxylated stilbenes, such as resveratrol. nih.gov
Metathesis Reactions: Olefin metathesis, a Nobel Prize-winning reaction, redistributes alkene fragments using metal catalysts, most notably those based on ruthenium and molybdenum. wikipedia.org Cross-metathesis between two different alkenes is a highly effective way to synthesize unsymmetrical stilbenes. researchgate.netresearchgate.net β-Methoxystyrene can be coupled with another substituted styrene or a different olefin in a cross-metathesis reaction to generate a wide variety of stilbenoid structures. researchgate.netnih.gov This reaction can be highly stereoselective, often favoring the formation of the E-stilbene isomer. researchgate.net Recent developments have enabled these reactions to proceed under solvent-free conditions, enhancing their green chemistry profile. researchgate.net
Monomer for the Preparation of Advanced Polymeric Materials with Controlled Architectures
The isomer p-methoxystyrene (pMOS), where the methoxy group is on the phenyl ring, is a valuable monomer for creating advanced polymeric materials with precisely controlled structures. acs.orgcmu.eduacs.org Its electron-donating methoxy group makes it highly susceptible to cationic polymerization. By using specific initiating systems, this polymerization can be conducted in a "living" or controlled manner, which allows for the synthesis of polymers with predictable molecular weights and very narrow molecular weight distributions (low polydispersity). acs.orgcmu.edursc.org
A key breakthrough was the discovery that certain Lewis acids, such as ytterbium triflate (Yb(OTf)₃), can effectively catalyze the controlled cationic polymerization of pMOS, even in aqueous suspension systems. acs.orgcmu.edu This is remarkable, as cationic polymerizations are typically highly sensitive to water. Other successful systems include tellurium-based organocatalysts and metal-free RAFT (Reversible Addition-Fragmentation chain-Transfer) cationic polymerization. rsc.orgacs.org
The living nature of these polymerizations enables the creation of complex polymer architectures, most notably block copolymers. acs.orgresearchgate.netrsc.orgnih.govrsc.org After polymerizing pMOS to create a living poly(p-methoxystyrene) block, a second monomer (like isobutyl vinyl ether or vinyl acetate) can be added, which then polymerizes from the active chain end of the first block. acs.orgrsc.org This process results in well-defined diblock copolymers, such as poly(p-methoxystyrene)-b-poly(isobutyl vinyl ether), which combine the properties of both polymer segments. acs.org
Table 3: Controlled Cationic Polymerization of p-Methoxystyrene (pMOS)
| Initiating System | Solvent | Mₙ (g/mol) | Mₙ/Mₙ | Reference |
|---|---|---|---|---|
| pMOS-HCl / Yb(OTf)₃ | CCl₄ / H₂O | 10,500 | 1.43 | Satoh et al. cmu.edu |
| Iodine (I₂) | CCl₄ | 22,300 | 1.15 | Higashimura et al. acs.org |
| pMOS·H₂O / TeMe-TfO | CH₂Cl₂ | 6,930 | 1.47 | Imai et al. acs.org |
| IBEX / HCl·Et₂O (MRCP) | Toluene | 10,100 | 1.25 | Uchiyama et al. rsc.org |
Mₙ: Number-average molecular weight; Mₙ/Mₙ: Polydispersity index.
Stereochemical and Regiochemical Control in β Methoxystyrene Transformations
Diastereoselective Outcomes in Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic systems, and the stereochemistry of the starting olefin is often translated into the product. In the context of β-methoxystyrene and its analogs, the diastereoselective outcome of cycloadditions is highly dependent on the nature of the reaction partner, the catalyst, and the reaction conditions. While specific data on β-methoxystyrene is limited, extensive research on structurally related substituted styrenes, such as β-nitrostyrenes, provides a framework for understanding the controlling factors.
In visible-light-induced [2+2] photocycloaddition reactions, the configuration of the styrenic substrate can dictate the stereochemistry of the resulting cyclobutane (B1203170) ring. For instance, the reaction of cis-β-nitrostyrene with 2,3-dimethyl-2-butene (B165504) yields exclusively the trans-substituted cyclobutane. nih.gov This high diastereoselectivity is attributed to the formation of a 1,4-diradical intermediate where steric interactions guide the subsequent ring closure. nih.gov Similarly, in [4+3] cycloadditions of 2-amino-β-nitrostyrenes with azaoxyallyl cations, the use of a bifunctional squaramide-based organocatalyst can induce moderate enantioselectivity (up to 72% ee) in the formation of chiral 1,4-benzodiazepines, highlighting the role of catalysts in controlling stereochemical outcomes. libretexts.orgmdpi.com
Lewis acid catalysis is another critical strategy for controlling diastereoselectivity. In the [3+3] cycloaddition of nitrones with diethyl 2-phenylcyclopropane-1,1-dicarboxylate, a reaction analogous to additions to a substituted olefin, a Ni(ClO₄)₂ catalyst complexed with a chiral bisoxazoline ligand afforded the product with excellent diastereoselectivity (d.r. > 99:1). sioc.ac.cn The choice of Lewis acid and the architecture of its chiral ligand are paramount in creating a defined chiral environment that favors one diastereomeric transition state over others. sioc.ac.cn Solid Lewis acids, such as Sn-Beta zeolites, have also been shown to be effective catalysts for Diels-Alder cycloadditions, with the tetrahedral framework of Sn-sites being responsible for high activity and selectivity. rsc.orgresearchgate.net
| Reaction Type | Substrates | Catalyst/Conditions | Diastereomeric Ratio (d.r.) / ee | Source(s) |
| [2+2] Photocycloaddition | cis-β-Nitrostyrene + 2,3-Dimethyl-2-butene | Visible Light (λ = 419 nm) | Exclusively trans product | nih.gov |
| [4+3] Cycloaddition | 2-Amino-β-nitrostyrenes + α-Bromohydroxamate | Squaramide Organocatalyst | Up to 72% ee | libretexts.orgmdpi.com |
| [3+3] Cycloaddition | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate + Nitrone | 1b/Ni(ClO₄)₂·6H₂O | > 99:1 | sioc.ac.cn |
| Diels-Alder | Isoprene + Methyl Acrylate | Sn-Beta Zeolite | Favors para-adduct | rsc.org |
Regioselective Functionalization of the Olefinic Moiety in Substitution Reactions
The functionalization of the olefinic bond in β-methoxystyrene via substitution reactions, most notably the Mizoroki-Heck reaction, presents a challenge in regiochemical control. The reaction involves the substitution of a vinylic hydrogen with an aryl or vinyl group. For a styrene (B11656) derivative, this can occur at either the α-carbon (adjacent to the phenyl ring) or the β-carbon. The outcome is governed by a complex interplay of steric and electronic factors, which are heavily influenced by the catalyst system. buecher.delibretexts.org
In the Heck reaction of styrenes, the "normal" regioselectivity favors substitution at the less sterically hindered β-position, yielding a linear, trans-disubstituted alkene. organic-chemistry.org However, forcing the substitution to occur at the α-carbon to produce the branched, trisubstituted alkene is a significant challenge. ntu.edu.sg The regioselectivity is often dictated by the mechanistic pathway. A neutral pathway, typically involving monodentate phosphine (B1218219) ligands, favors the linear β-product due to steric factors during the migratory insertion step. libretexts.org Conversely, a cationic pathway, often promoted by halide scavengers (like silver salts) or the use of aryl triflates with bidentate phosphine ligands, can favor the formation of the branched α-product. libretexts.orgntu.edu.sg In this cationic pathway, electronic effects become more dominant. libretexts.org
For an electron-rich substrate like 4-methoxystyrene (B147599), which is electronically similar to β-methoxystyrene, high α-selectivity can be achieved. For example, the reaction of 4-chloroanisole (B146269) with 4-methoxystyrene resulted in an α/β selectivity of 9:1. ntu.edu.sg This indicates that the electron-donating methoxy (B1213986) group can effectively stabilize the developing positive charge at the benzylic position in the cationic intermediate, thereby favoring insertion at the α-carbon. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to promote the desired regiochemical outcome. ntu.edu.sg
| Substrate | Coupling Partner | Catalyst System | α/β Ratio | Source(s) |
| Styrene | 4-Chloroanisole | Pd(OAc)₂ / Ligand | 1.5:1 | ntu.edu.sg |
| 4-Methoxystyrene | 4-Chloroanisole | Pd(OAc)₂ / Ligand | 9:1 | ntu.edu.sg |
| n-Butyl vinyl ether | Iodobenzene | Pd(OAc)₂ / PPh₃ / NEt₃ | 1:1 | ntu.edu.sg |
| n-Butyl vinyl ether | Phenyltriflate | Pd(OAc)₂ / dppp | >99:1 | ntu.edu.sg |
| Styrene | m-tert-butylphenyl triflate | Pd/dnpf | 42:1 | ntu.edu.sg |
Control over Polymer Microstructure (e.g., Syndiotactic, Isoselective)
The polymerization of vinyl monomers like β-methoxystyrene can lead to polymers with different tacticities (microstructures), namely isotactic, syndiotactic, or atactic. illinois.edu The tacticity profoundly influences the material's physical properties. Controlling this microstructure requires sophisticated catalyst systems, such as Ziegler-Natta or metallocene catalysts, which can dictate the stereochemistry of each monomer insertion step. libretexts.orgwikipedia.orgnih.gov
Cationic polymerization is a common method for polymerizing electron-rich monomers like methoxystyrenes. cmu.edunih.gov Recently, visible light-controlled living cationic polymerization of 4-methoxystyrene has been demonstrated using a metal-free photocatalyst system, which allows for the synthesis of polymers with predictable molar mass and low dispersity (Đ ≈ 1.25). nih.govresearchgate.net While this system provides excellent temporal control, achieving high stereocontrol in cationic polymerization is challenging. However, employing a chiral ion pair as a photoredox catalyst can induce stereoselectivity, achieving high isotactic selectivity (up to 91% meso diads) in the polymerization of vinyl ethers. chemrxiv.org
Breakthroughs in stereocontrol have been achieved using rare-earth metal catalysts. Density functional theory (DFT) calculations on the polymerization of ortho-methoxystyrene (oMOS) revealed that the polymer's stereoregularity is primarily controlled by the steric effects imposed by the catalyst-monomer structure. nih.gov The specific ligand attached to the metal center dictates the orientation of the incoming monomer, thereby controlling the tacticity. nih.govresearchgate.net For example, yttrium catalysts bearing η⁵-C₅Me₅, pyridinyl-methylene-fluorenyl, or quinolyl-anilido ligands lead to syndiotactic polymers. In contrast, a β-diketiminato yttrium catalyst promotes the formation of isotactic polymers. nih.gov This demonstrates a clear principle: rational ligand design is the key to controlling polymer microstructure. nih.gov
| Monomer | Catalyst System | Resulting Tacticity | Key Finding | Source(s) |
| ortho-Methoxystyrene | η⁵-C₅Me₅-Yttrium Complex | Syndiotactic | Ligand steric effects control monomer orientation. | nih.gov |
| ortho-Methoxystyrene | Pyridinyl-methylene-fluorenyl-Yttrium | Syndiotactic | Consistent insertion direction, alternating insertion sides. | nih.gov |
| ortho-Methoxystyrene | β-Diketiminato-Yttrium Complex | Isotactic | Opposite insertion directions, alternating insertion sides. | nih.gov |
| Propylene (B89431) | TiCl₃ / AlEt₃ (Ziegler-Natta) | Isotactic | Enabled synthesis of stereoregular crystalline polymers. | illinois.edu |
| Propylene | C₂-symmetric Metallocene | Isotactic | Locked catalyst conformation directs stereochemistry. | illinois.edu |
| Propylene | Cs-symmetric Metallocene | Syndiotactic | Catalyst symmetry dictates polymer microstructure. | illinois.edu |
| p-Methoxystyrene | Yb(OTf)₃ / CH₃-CHR-Cl | Controlled (low Đ), tacticity not specified | First example of controlled cationic polymerization of pMOS in aqueous media. | cmu.edu |
Influence of Catalyst and Ligand Design on Stereochemical and Regiochemical Outcomes
As highlighted in the preceding sections, the design of the catalyst and its associated ligands is the most critical factor in governing stereochemical and regiochemical outcomes in reactions of β-methoxystyrene and its analogs. The catalyst's role extends beyond merely accelerating the reaction; it actively participates in the bond-forming steps, creating a three-dimensional environment that favors specific pathways.
In Cycloadditions: The use of chiral Lewis acids, formed by combining a metal salt like Ni(ClO₄)₂ with a chiral ligand (e.g., bisoxazolines or trisoxazolines), creates an asymmetric catalytic pocket. sioc.ac.cn This pocket preferentially binds the substrate in a specific orientation, leading to high diastereoselectivity and enantioselectivity by lowering the energy of one transition state relative to all others. sioc.ac.cn Similarly, the defined pore structure and isolated active sites of heterogeneous catalysts like Sn-Beta zeolites provide shape selectivity, favoring the formation of specific constitutional isomers (e.g., para vs. meta adducts in Diels-Alder reactions). rsc.org
In Substitution Reactions: For the Heck reaction, ligand design directly controls regioselectivity by influencing the operative mechanistic pathway (neutral vs. cationic). libretexts.orgntu.edu.sg
Monodentate Ligands (e.g., PPh₃): Generally favor the neutral pathway, where steric hindrance is the dominant factor, leading to β-substitution (linear product). buecher.de
Bidentate Ligands (e.g., dppp, dnpf): These are crucial for promoting the cationic pathway, especially with triflate substrates. The chelation stabilizes the cationic palladium intermediate, allowing electronic factors to dominate and favoring α-substitution (branched product), particularly with electron-rich olefins like methoxystyrenes. ntu.edu.sg
In Polymerization: Catalyst design is paramount for achieving stereocontrol.
Emerging Trends and Future Research Directions in β Methoxystyrene Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
A primary focus of current research is the design of innovative catalysts that can overcome the limitations of conventional systems in controlling the reactivity and selectivity of reactions involving β-methoxystyrene. A significant advancement in this area is the development of novel α-diimine palladium complexes and Geminal-Atom Catalysts (GACs).
In 2020, researchers reported that while classical α-diimine palladium catalysts produced only trace amounts of polymer from para-methoxystyrene, a related monomer, newly designed dibenzobarrelene-based α-diimine palladium species demonstrated high activity. mdpi.com These catalysts rapidly produced poly(para-methoxystyrene)s with high molecular weights, highlighting the profound impact of ligand architecture on catalytic performance. mdpi.com The enhanced activity is attributed to the steric and electronic properties of the dibenzobarrelene ligand, which influences the insertion mechanism of the monomer. mdpi.com
Another groundbreaking development is the emergence of GACs, which feature two metal cores that work in concert to facilitate chemical reactions with high efficiency and selectivity. sciencedaily.com For instance, a novel catalyst with two copper ions held in a polymeric carbon nitride (PCN) support has shown remarkable performance in cross-coupling reactions. sciencedaily.com The unique heptazine chain structure of the PCN support maintains an optimal distance of approximately 0.4 nanometers between the copper ions, enabling them to function as a single unit. sciencedaily.com This design not only lowers the activation energy of reactions but also enhances catalyst stability and reusability over multiple cycles. sciencedaily.com Such systems achieve a significantly lower carbon footprint compared to conventional catalysts, marking a substantial step towards more sustainable chemical manufacturing. sciencedaily.com
| Catalyst System | Key Feature | Advantage in Styrenic Monomer Reactions |
| Dibenzobarrelene-based α-diimine Palladium Complex | Specialized ligand architecture | High activity and production of high molecular weight polymers from methoxystyrene monomers. mdpi.com |
| Geminal-Atom Catalyst (GAC) with Copper Ions | Two metal cores working cooperatively on a PCN support | High efficiency, selectivity, stability, reusability, and a lower environmental impact in cross-coupling reactions. sciencedaily.com |
Exploration of New Reaction Pathways and Chemoselective Transformations
Beyond improving existing reactions, researchers are actively exploring new synthetic routes and chemoselective transformations for β-methoxystyrene and related compounds. These investigations aim to expand the synthetic utility of these molecules, enabling the construction of complex molecular architectures.
One area of exploration is the use of "hole catalysis" for the intermolecular heterodimerisation of styrenic compounds. rsc.org Density functional theory (DFT) studies on the reaction between anethole (B165797) (a methoxyphenylpropene) and β-methylstyrene have provided detailed mechanistic insights into the formation of unsymmetrical, tetra-substituted cyclobutanes. rsc.org These studies predict that reactions between trans-alkenes kinetically favor the formation of the all-trans cyclobutane (B1203170) adduct. rsc.org This type of [2+2] cycloaddition represents a powerful method for creating four-membered rings, which are valuable structural motifs in organic chemistry.
Another avenue of research is the development of selective oxidation reactions. For example, manganese complexes with pyrazole-based ligands have been investigated as catalysts for the epoxidation of olefins like cis-β-methylstyrene. researchgate.net The reaction proceeds through a radical intermediate, and the catalyst influences the stereochemical outcome of the epoxide product. researchgate.net Understanding the energy barriers for ring closure versus isomerization of the intermediate is crucial for controlling the selectivity of the transformation. researchgate.net Furthermore, established reactions such as the reduction of β-methoxystyrene in the presence of calcium in liquid ammonia (B1221849) to yield methyl phenethyl ether continue to be relevant transformations. sigmaaldrich.com
Advanced Computational Modeling for Predictive Understanding of Reactivity and Selectivity
Computational chemistry has become an indispensable tool for gaining a predictive understanding of the factors that govern the reactivity and selectivity of reactions involving β-methoxystyrene. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are providing insights that are difficult to obtain through experimental methods alone. mdpi.comnih.gov
For example, computational studies on the polymerization of para-methoxystyrene catalyzed by cationic α-diimine palladium complexes have been used to elucidate the reaction mechanism. mdpi.com These calculations revealed that the 2,1-insertion pathway has a lower energy barrier than the 1,2-insertion pathway, making it the more favorable route for monomer incorporation. mdpi.com However, the high energy barriers calculated for both pathways helped to explain the experimentally observed low polymer yields under certain conditions. mdpi.com Further computational analysis established a direct correlation between the steric bulk of the catalyst's ancillary ligands and the energy difference between the two insertion pathways, providing a rational basis for catalyst design. mdpi.com
More broadly, computational modeling encompasses a range of methods, from those based on 2D descriptors to more complex 3D molecular field approaches. nih.gov Machine learning and deep neural network (DNN) methods are increasingly being applied to model chemical properties and predict reaction outcomes with high accuracy. nih.gov These in silico approaches are instrumental in systematically screening potential catalysts and reaction conditions, thereby accelerating the discovery and optimization process in the laboratory. nih.gov
| Computational Method | Application in Styrene (B11656) Chemistry | Key Insights |
| Density Functional Theory (DFT) | Mechanistic study of para-methoxystyrene polymerization. mdpi.com | Elucidation of preferred monomer insertion pathways (2,1- vs. 1,2-insertion) and the influence of ligand sterics on activation energy barriers. mdpi.com |
| DFT | Analysis of heterodimerisation of anethole and β-methylstyrene. rsc.org | Prediction of kinetically and thermodynamically favored products in cycloaddition reactions. rsc.org |
| Machine Learning / QSAR | General approach for modeling reactivity. nih.gov | Predictive modeling of chemical properties and reaction outcomes based on molecular descriptors. nih.gov |
Integration of Operando Spectroscopic Techniques for Real-time Mechanistic Insight
A significant trend in catalysis research is the integration of operando spectroscopic techniques, which allow for the real-time observation of a catalyst under actual working conditions. wikipedia.orgnih.gov This methodology provides a direct correlation between the catalyst's structure and its catalytic activity and selectivity, offering unprecedented mechanistic insights. wikipedia.orgfrontiersin.org
Operando spectroscopy combines an in situ spectroscopic measurement (such as X-ray Absorption Spectroscopy - XAS, X-ray Photoelectron Spectroscopy - XPS, or Infrared Spectroscopy - IR) with the simultaneous measurement of reaction kinetics. wikipedia.orgnih.gov This approach is crucial for understanding the dynamic changes that a catalyst undergoes during a reaction. nih.gov For example, in reactions involving β-methoxystyrene, operando techniques could be used to monitor the oxidation state of a metal catalyst, identify transient intermediates adsorbed on the catalyst surface, and observe structural changes in the catalyst itself as the reaction progresses. frontiersin.orgresearchgate.net
The information gleaned from operando studies is invaluable for establishing structure-reactivity relationships. wikipedia.org By observing the "active state" of the catalyst, researchers can identify the specific sites and phases responsible for catalysis, understand deactivation mechanisms, and rationally design more robust and efficient catalysts for the transformation of β-methoxystyrene and other fine chemicals. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing β-Methoxystyrene in laboratory settings?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or methoxylation of styrene derivatives. For reproducible results, use anhydrous conditions and high-purity reagents. Characterization via ¹H NMR and GC-MS is critical to confirm product purity and structural integrity .
- Key Considerations :
- Monitor reaction temperature to avoid side reactions (e.g., dimerization).
- Use Lewis acids like SnBr₄ for controlled methoxylation, as demonstrated in carbocationic polymerization studies .
Q. How should researchers characterize the purity and structural integrity of β-Methoxystyrene?
- Methodological Answer :
- Data Interpretation : Compare spectral data against reference libraries (e.g., NIST Chemistry WebBook) to resolve ambiguities .
Q. What safety protocols are essential for handling β-Methoxystyrene in laboratory environments?
- Methodological Answer :
- Use fume hoods to mitigate inhalation risks due to volatility.
- Store under inert gas (e.g., N₂) to prevent polymerization.
- Reference OSHA guidelines and Material Safety Data Sheets (MSDS) for spill management and disposal .
Advanced Research Questions
Q. What experimental strategies are effective in resolving contradictions in kinetic data during β-Methoxystyrene polymerization?
- Methodological Answer :
- Systematic Review : Apply PICO framework to isolate variables (e.g., initiator type, solvent polarity) and assess their impact on polymerization rates .
- Meta-Analysis : Pool kinetic data from heterogeneous studies (e.g., SnBr₄ vs. TiCl₄ initiators) to identify trends, ensuring homogeneity via statistical tests (e.g., I² statistic) .
Q. How can researchers design controlled polymerization experiments for β-Methoxystyrene to achieve high molecular weight polymers with low polydispersity?
- Methodological Answer :
- Living Polymerization : Optimize conditions (e.g., −60°C in CH₂Cl₂) to minimize chain termination. Verify living behavior via linear Mn vs. conversion plots .
- Surfactant Selection : Use dodecylbenzenesulfonic acid (DBSA) as a dual initiator/surfactant in miniemulsion systems to stabilize particles and control molar mass .
Q. What are the limitations of current mechanistic models for β-Methoxystyrene polymerization, and how can they be addressed?
- Methodological Answer :
- Gap Identification : Existing models often neglect solvent effects on ion-pair dynamics. Incorporate computational methods (e.g., DFT) to refine rate constant predictions .
- Experimental Validation : Compare theoretical vs. experimental Arrhenius parameters (e.g., activation energy) across temperature gradients (−60°C to −20°C) .
Q. How should researchers approach reproducibility challenges in β-Methoxystyrene studies, particularly in scaling lab-scale protocols?
- Methodological Answer :
- Documentation Standards : Follow COPE guidelines for detailed experimental sections, including reagent sources (e.g., Sigma-Aldryl vs. TCI purity grades) and instrument calibration data .
- Open Science Practices : Share raw datasets (e.g., NMR spectra, kinetic curves) via repositories like Zenodo to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
